3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester
Overview
Description
“3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester”. However, thiazole derivatives have been synthesized and studied for their various pharmaceutical applications2.Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester” is not readily available. However, it contains a thiazole ring, which is a five-membered ring containing two hetero atoms2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester”. However, thiazole derivatives are known to participate in a wide range of reactions due to their versatile nature2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester” are not readily available.Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been used in the synthesis of various chemical structures. For instance, it's a key component in the synthesis of cyclic depsipeptide Lyngbyabellin A, which shows moderate cytotoxicity against certain cell lines (Chen et al., 2013).
- It's also involved in the creation of unique chemical structures like 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones and related compounds (Rajanarendar et al., 2006).
Chemical Reactions and Transformations :
- The compound is involved in reactions leading to the synthesis of derivatives like 7,8-dihydrothiazolo[3,2-b][1,2,4]triazepin-3-ones and other related compounds (Danilkina et al., 2011).
- It has been used to create structures such as 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester, showcasing its versatility in synthesis processes (Nagarajaiah & Begum, 2015).
Role in Synthesizing Pharmacologically Active Compounds :
- Though not directly related to pharmacological applications, this compound is a precursor in synthesizing various molecules with potential pharmacological activities. For example, it's used in the synthesis of pyrrolo[2,1-b]thiazoles, which may have applications in medicinal chemistry (Tverdokhlebov et al., 2003).
Involvement in Complex Molecular Structures :
- The compound serves as a building block for complex molecular structures such as 1-Hydroxypropylidenebisphosphonic Acid derivatives, which have significance in chemistry and potential applications in various fields (Bodrin et al., 2018).
Safety And Hazards
The safety and hazards associated with “3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester” are not known due to the lack of specific information.
Future Directions
The future directions for research on “3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazole derivatives, in particular, have shown promise in various pharmaceutical applications2.
Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-5-9(14-6(2)10-5)7(11)4-8(12)13-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCOBWQDNFXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.